molecular formula C12H13NO B11772754 1,2,8-Trimethylquinolin-4(1H)-one

1,2,8-Trimethylquinolin-4(1H)-one

Cat. No.: B11772754
M. Wt: 187.24 g/mol
InChI Key: ZRBCVJDUDYQJNR-UHFFFAOYSA-N
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Description

1,2,8-Trimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three methyl groups attached to the quinoline ring at positions 1, 2, and 8, and a ketone group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,8-Trimethylquinolin-4(1H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-3,5-dimethylbenzoic acid with acetic anhydride can yield the desired compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1,2,8-Trimethylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

1,2,8-Trimethylquinolin-4(1H)-one has demonstrated notable antimicrobial activity against a range of pathogens. Studies indicate that quinoline derivatives exhibit broad-spectrum antibacterial properties, making them potential candidates for drug development against resistant strains of bacteria. For instance, derivatives of quinolin-4-one have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating infections caused by these organisms .

Antitumor Activity

Research has highlighted the antitumor potential of quinoline derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Antioxidant Effects

The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Agricultural Uses

Quinoline derivatives have been explored as agricultural fungicides due to their ability to inhibit fungal growth. The structural characteristics of this compound allow it to act effectively against various plant pathogens . This application is particularly relevant in combating diseases affecting crops such as rice and cucurbits.

Material Science

The unique chemical structure of this compound allows for its use in developing advanced materials with specific properties such as enhanced thermal stability and electrical conductivity. These materials are valuable in electronics and photonics applications.

Case Studies

StudyFocusFindings
Kumawat et al., 2023Antitumor ActivityDemonstrated that thiazinanone derivatives exhibited potent activity against multiple cancer cell lines with low cytotoxicity towards normal cells .
PMC Article on QuinolinonesAntimicrobial PropertiesHighlighted the effectiveness of quinolinones against multidrug-resistant bacteria with low MIC values .
ECHA Study on Fungicidal ActivityAgricultural ApplicationsIdentified specific substituents on quinoline derivatives that enhance fungicidal activity against plant pathogens .

Mechanism of Action

The mechanism of action of 1,2,8-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 1,2,8-Trimethylquinolin-4(1H)-one.

    2-Methylquinoline: A similar compound with a single methyl group at position 2.

    4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at position 4.

Uniqueness

This compound is unique due to the presence of three methyl groups and a ketone group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1,2,8-Trimethylquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

Structural Characteristics

The compound features three methyl groups at positions 1, 2, and 8, along with a ketone group at position 4. This unique substitution pattern enhances its reactivity and biological properties compared to other quinoline derivatives.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum potential.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound showed IC50 values ranging from 10 to 25 µM across these cell lines, indicating significant cytotoxic effects.

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to cell death.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to be significantly more effective than its counterparts. The study utilized a panel of clinical isolates and demonstrated that the compound effectively inhibited growth at lower concentrations than traditional antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of the compound involved treating MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,2,8-trimethylquinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8-5-4-6-10-11(14)7-9(2)13(3)12(8)10/h4-7H,1-3H3

InChI Key

ZRBCVJDUDYQJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2C)C

Origin of Product

United States

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